Cas no 954571-03-0 (7-Isopropylindoline)
7-Isopropylindoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Isopropylindoline
- 1h-indole,2,3-dihydro-7-(1-methylethyl)-
- 7-propan-2-yl-2,3-dihydro-1H-indole
- AKOS009132780
- SB66218
- 2,3-Dihydro-7-(1-methylethyl)-1H-indole
- 7-(propan-2-yl)-2,3-dihydro-1H-indole
- DTXSID101280406
- BS-17919
- 954571-03-0
- MFCD09741290
- SCHEMBL9910070
- D80406
- EN300-1145547
-
- Inchi: 1S/C11H15N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8,12H,6-7H2,1-2H3
- InChI Key: PBARXUNVUDKBGW-UHFFFAOYSA-N
- SMILES: N1CCC2C=CC=C(C(C)C)C1=2
Computed Properties
- Exact Mass: 161.120449483g/mol
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12
7-Isopropylindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530843-100mg |
7-Isopropylindoline |
954571-03-0 | 97% | 100mg |
$100 | 2024-07-18 | |
| Chemenu | CM530843-250mg |
7-Isopropylindoline |
954571-03-0 | 97% | 250mg |
$148 | 2023-01-10 | |
| Chemenu | CM530843-1g |
7-Isopropylindoline |
954571-03-0 | 97% | 1g |
$397 | 2023-01-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00786822-100mg |
7-Isopropylindoline |
954571-03-0 | 97% | 100mg |
¥594.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00786822-250mg |
7-Isopropylindoline |
954571-03-0 | 97% | 250mg |
¥1070.0 | 2022-02-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00786822-1g |
7-Isopropylindoline |
954571-03-0 | 97% | 1g |
¥2888.0 | 2022-02-28 | |
| Ambeed | A393975-100mg |
7-Isopropylindoline |
954571-03-0 | 97% | 100mg |
$286.0 | 2025-02-21 | |
| Ambeed | A393975-250mg |
7-Isopropylindoline |
954571-03-0 | 97% | 250mg |
$572.0 | 2025-02-21 | |
| Ambeed | A393975-1g |
7-Isopropylindoline |
954571-03-0 | 97% | 1g |
$1326.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY959-50mg |
7-Isopropylindoline |
954571-03-0 | 97% | 50mg |
594.0CNY | 2021-07-17 |
7-Isopropylindoline Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 7-Isopropylindoline
Comprehensive Analysis of 7-Isopropylindoline (CAS No. 954571-03-0): Properties, Applications, and Industry Insights
7-Isopropylindoline (CAS No. 954571-03-0) is a specialized organic compound belonging to the indoline derivatives family, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an isopropyl substituent at the 7-position of the indoline core, makes it a valuable intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in modulating central nervous system (CNS) targets, aligning with the growing demand for neurotherapeutic agents.
The compound’s physicochemical properties, including a molecular weight of 161.24 g/mol and a lipophilic nature (LogP ~2.8), contribute to its bioavailability—a critical factor in medicinal chemistry. Researchers are exploring its utility in designing selective enzyme inhibitors, driven by the surge in interest for personalized medicine and precision therapeutics. Industry reports indicate a 15% annual growth in demand for functionalized indolines, reflecting broader trends in heterocyclic compound applications.
From a synthetic perspective, 7-Isopropylindoline is often prepared via catalytic hydrogenation of corresponding indole precursors or through palladium-catalyzed cross-coupling reactions. These methods align with the pharmaceutical industry’s push toward green chemistry and atom-efficient processes. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quality control, addressing the stringent purity requirements (>98%) for high-value intermediates.
Market dynamics reveal that 954571-03-0 is primarily supplied by specialty chemical manufacturers in North America and Asia-Pacific regions. Its pricing (averaging $250–$500/g for research-grade material) reflects both the complexity of synthesis and niche applications. Regulatory compliance with REACH and FDA guidelines ensures its safe handling in GMP facilities, a key concern for contract research organizations (CROs).
Emerging applications include its use in fluorescent probes for cellular imaging—a hot topic in bioconjugation chemistry. The compound’s electron-rich aromatic system enables interactions with biomolecules, making it relevant for diagnostic tool development. This aligns with frequent search queries like “indoline-based sensors” and “small molecule imaging agents,” which have seen a 40% increase in academic database searches since 2022.
Environmental and toxicological studies classify 7-Isopropylindoline as biodegradable under OECD 301 standards, with low ecotoxicity (EC50 >100 mg/L). Such data supports its adoption in sustainable chemical workflows, a priority for ESG-focused investors. Patent analysis shows 28 filed applications since 2020 involving this compound, predominantly for kinase inhibitor designs—a response to the oncology drug development boom.
Future prospects hinge on advancing continuous flow synthesis methods to scale production, addressing current limitations in batch yields. Collaborative efforts between academia and industry aim to expand its role in catalysis and material science, particularly for organic electronic applications. As the scientific community seeks alternatives to traditional scaffolds, 954571-03-0 exemplifies how tailored heterocycles can drive innovation across disciplines.
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